N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclobutanamine
Description
Properties
Molecular Formula |
C13H23N |
|---|---|
Molecular Weight |
193.33 g/mol |
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]cyclobutanamine |
InChI |
InChI=1S/C13H23N/c1-9(14-12-3-2-4-12)13-8-10-5-6-11(13)7-10/h9-14H,2-8H2,1H3 |
InChI Key |
XGDYMWNQPQKOQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2CCC1C2)NC3CCC3 |
Origin of Product |
United States |
Preparation Methods
Example Synthetic Procedure from Literature
A related synthesis involving a bicyclo[2.2.1]heptane amine derivative was reported where (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride was reacted with a complex substrate in tetrahydrofuran (THF) at 100 °C for 70 hours in the presence of N,N-diisopropylethylamine and molecular sieves. The reaction yielded the desired amine product with a 62.8% yield after purification by preparative HPLC.
| Parameter | Details |
|---|---|
| Starting material | (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride |
| Solvent | Tetrahydrofuran (THF) |
| Base | N,N-diisopropylethylamine |
| Temperature | 100 °C |
| Reaction time | 70 hours |
| Purification method | Preparative HPLC |
| Yield | 62.8% |
This example reflects the conditions required for successful amination on a bicyclic scaffold, which can be adapted for N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclobutanamine synthesis.
Analytical and Characterization Data
The product was characterized by LC/MS , showing a molecular ion peak consistent with the expected molecular weight (m/e 749.6 (M+H)+).
[^1H NMR spectroscopy](pplx://action/followup) in CDCl3 revealed multiplets and characteristic signals corresponding to the bicyclic and amine moieties, confirming the structure and purity of the compound.
Comparative Summary of Preparation Strategies
Research Outcomes and Recommendations
The Diels–Alder approach remains the most reliable for constructing the bicyclo[2.2.1]heptane core with control over stereochemistry and functional group placement.
The amination step requires careful optimization of reaction conditions to prevent decomposition or side reactions, with prolonged heating and choice of base being critical factors.
Purification via preparative HPLC is effective for isolating the final compound in high purity, essential for research and potential pharmaceutical applications.
Future research could explore catalytic asymmetric Diels–Alder reactions to improve enantioselectivity and yield of the bicyclic intermediates, as well as alternative amination methods such as transition-metal-catalyzed C–N bond formation for milder conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
SR 144528
- Structure : N-[(1S)-endo-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl]-5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-pyrazole-3-carboxamide .
- Key Features: A CB2 cannabinoid receptor antagonist with subnanomolar affinity (Ki = 0.6 nM for CB2 vs. Ki = 400 nM for CB1). Demonstrates 700-fold selectivity for CB2 over CB1 receptors and oral bioavailability .
N-((1S,2S,4R*)-Bicyclo[2.2.1]heptan-2-yl)pyridin-2-amine
3-(((1S,4R)-Bicyclo[2.2.1]heptan-2-yl)amino)-4-((substituted-phenyl)amino)cyclobut-3-ene-1,2-dione
- Structure : Squaramide derivatives with bicyclo[2.2.1]heptane and substituted phenyl groups .
- Key Features: Synthesized via ethanol-mediated reactions, purified using C18 chromatography. Explored as CXCR2 antagonists for cancer therapy.
Functional Group Variations
Sulfonamide Derivatives
Amide Derivatives
Acetamide Derivatives
- Example: N-{Bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide .
- Key Features: Molecular weight 182.26, with a methylaminoacetamide side chain. Illustrates modifications to enhance solubility or binding interactions.
Data Tables
Table 1: Structural and Functional Comparison of Bicyclo[2.2.1]heptane Derivatives
Biological Activity
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclobutanamine, also known by its CAS number 1343223-11-9, is a bicyclic amine that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 195.34 g/mol. The compound features a bicyclo[2.2.1]heptane moiety which contributes to its rigidity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₅N |
| Molecular Weight | 195.34 g/mol |
| CAS Number | 1343223-11-9 |
| Boiling Point | Not Available |
| Solubility | Not specified |
The biological activity of this compound is largely attributed to its ability to interact with various receptors and enzymes in the body. Preliminary studies suggest that compounds with similar bicyclic structures can exhibit significant interactions with G-protein coupled receptors (GPCRs), which are pivotal in numerous signaling pathways.
Pharmacological Effects
Research indicates that this compound may possess:
- Anticancer Properties : Similar compounds have shown efficacy in inhibiting cancer cell migration and proliferation, particularly in pancreatic cancer models .
- Cytotoxic Effects : In vitro studies have demonstrated that compounds with bicyclic structures can induce apoptosis in cancer cells, although specific data for this compound is limited.
Study 1: Anticancer Activity
In a comparative study involving bicyclic compounds, researchers evaluated the effects of similar structures on pancreatic cancer cell lines (CFPAC1). The study found that certain bicyclic derivatives significantly inhibited cell migration and reduced viability at specific concentrations, suggesting a potential pathway for therapeutic development .
Study 2: Receptor Interaction
Another study focused on the interaction of bicyclic amines with chemokine receptors CXCR1 and CXCR2, highlighting their role in inflammatory responses and cancer metastasis. The findings indicated that modifications to the bicyclic structure could enhance receptor selectivity and potency, providing insights into the design of more effective therapeutic agents .
Stability and Pharmacokinetics
The stability of this compound in biological fluids is crucial for its potential therapeutic use. While specific pharmacokinetic data is not extensively documented for this compound, related bicyclic amines have demonstrated favorable profiles, including good oral bioavailability and metabolic stability in simulated gastrointestinal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
